4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-1-(4-fluorophenyl)-2-pyrrolidinone is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzodioxole moiety, a piperazine ring, a fluorophenyl group, and a pyrrolidinone core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]carbonyl}-1-(4-fluorophenyl)-2-pyrrolidinone typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole group is introduced through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide.
Piperazine Ring Formation: The piperazine ring is synthesized through a Pd-catalyzed amination reaction using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl as ligands.
Coupling with Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction.
Formation of the Pyrrolidinone Core: The final step involves the formation of the pyrrolidinone core through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-1-(4-fluorophenyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-1-piperidinecarboxylate .
- 3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one .
Uniqueness
4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-1-(4-fluorophenyl)-2-pyrrolidinone is unique due to its combination of a benzodioxole moiety, a piperazine ring, a fluorophenyl group, and a pyrrolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H24FN3O4 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H24FN3O4/c24-18-2-4-19(5-3-18)27-14-17(12-22(27)28)23(29)26-9-7-25(8-10-26)13-16-1-6-20-21(11-16)31-15-30-20/h1-6,11,17H,7-10,12-15H2 |
InChI Key |
HLSPVVLSZKIGJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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